Mal-amido-PEG2-Val-Cit-PAB-PNP is a specialized chemical compound primarily utilized as a linker in the development of antibody-drug conjugates (ADCs). This compound features a unique combination of functional groups that enhance its specificity and efficacy in targeting cancer cells. The inclusion of a maleimide group allows for selective binding to thiol groups on proteins, thereby facilitating targeted drug delivery. The polyethylene glycol spacer improves solubility and pharmacokinetic properties, while the valine-citrulline dipeptide serves as a cleavable moiety, releasing the active drug payload specifically within the lysosomal environment of target cells .
Mal-amido-PEG2-Val-Cit-PAB-PNP is classified under linkers for antibody-drug conjugation. It is derived from various chemical precursors and is synthesized through specific chemical reactions that involve the coupling of maleimide, polyethylene glycol, amino acids, and other functional groups. The compound is commercially available from multiple suppliers, including AxisPharm and CD Bioparticles .
The synthesis of Mal-amido-PEG2-Val-Cit-PAB-PNP typically involves several key steps:
The synthesis may require optimization in terms of reaction conditions such as temperature, pH, and solvent choice to maximize yield and purity. Analytical techniques such as high-performance liquid chromatography (HPLC) are typically employed to assess the purity of the final product.
The molecular structure of Mal-amido-PEG2-Val-Cit-PAB-PNP consists of several distinct components:
Mal-amido-PEG2-Val-Cit-PAB-PNP undergoes specific chemical reactions that are critical for its function:
The efficiency of these reactions can be influenced by factors such as enzyme concentration, pH levels, and the presence of competing nucleophiles.
Mal-amido-PEG2-Val-Cit-PAB-PNP operates through a targeted delivery mechanism:
Mal-amido-PEG2-Val-Cit-PAB-PNP has significant applications in:
This compound exemplifies advanced strategies in drug design, particularly in enhancing specificity and reducing side effects associated with traditional chemotherapy methods.
Cleavable linkers constitute a cornerstone of modern ADC design due to their ability to release cytotoxic payloads selectively within tumor cells. Unlike non-cleavable linkers that require antibody degradation for payload liberation, cleavable linkers respond to specific physiological triggers in the tumor microenvironment or intracellular compartments. Mal-amido-PEG2-Val-Cit-PAB-PNP belongs to the enzyme-cleavable category, featuring a valine-citrulline (Val-Cit) dipeptide sequence recognized by lysosomal proteases—particularly cathepsin B—which is overexpressed in many cancer cells [8]. This enzymatic trigger mechanism minimizes off-target payload release, reducing systemic toxicity while maximizing tumor cell killing [2].
Table 1: Comparative Characteristics of Cleavable vs. Non-Cleavable ADC Linkers
Property | Cleavable Linkers | Non-Cleavable Linkers |
---|---|---|
Release Mechanism | Enzymatic/acidic cleavage | Antibody degradation |
Systemic Stability | Moderate | High |
Payload Flexibility | Bystander effect possible | Limited to membrane-permeable payloads |
Tumor Microenvironment Response | Triggered release in acidic/compartments | No environmental response |
Primary Application | Solid tumors, heterogeneous antigens | Hematological malignancies |
The Val-Cit-PAB-PNP architecture enables a two-stage drug release mechanism: First, cathepsin B cleaves the amide bond between citrulline and the PAB spacer. This triggers a spontaneous 1,6-elimination of the PAB group, releasing the conjugated payload (e.g., monomethyl auristatin E) in its unmodified, pharmacologically active form [3] [8]. This controlled release mechanism is critical for ADCs targeting solid tumors with heterogeneous antigen expression, as it enables the "bystander effect"—whereby released payload diffuses to adjacent cancer cells regardless of antigen status [8].
Polyethylene glycol (PEG) spacers have transformed bioconjugation strategies by addressing fundamental challenges in ADC development. Early linker designs without hydrophilic spacers suffered from aggregation, rapid clearance, and limited solubility, restricting their therapeutic utility. The integration of PEG units—particularly diethylene glycol (PEG2) in Mal-amido-PEG2-Val-Cit-PAB-PNP—marked a significant advancement in linker technology [1] [6]. The PEG2 spacer serves multiple critical functions:
Table 2: Impact of PEG Spacer Length on ADC Properties
Spacer Type | Solubility | Aggregation Tendency | Cathepsin B Cleavage Efficiency | Systemic Half-Life |
---|---|---|---|---|
No PEG | Low | High | 40–50% | Short (<48h) |
PEG2 (as in Mal-amido-PEG2-Val-Cit-PAB-PNP) | Moderate | Moderate | 75–85% | Moderate (72–96h) |
PEG4 | High | Low | 70–80% | Long (>120h) |
The PEG2 length in this specific linker represents an optimal balance—providing substantial hydrophilicity without excessive molecular weight that might hinder tumor penetration. This design refinement emerged from empirical observations that longer PEG chains (e.g., PEG4–PEG8) improved solubility but sometimes reduced intracellular payload availability due to altered lysosomal processing [6].
The Val-Cit-PAB motif constitutes the payload release engine of Mal-amido-PEG2-Val-Cit-PAB-PNP, combining enzymatic specificity with chemical precision. The dipeptide sequence (valine-citrulline) serves as a substrate for cathepsin B—a cysteine protease abundant in lysosomes—while the PAB spacer enables efficient self-immolation after enzymatic cleavage [2] [8]. Citrulline's structural distinction from arginine (lacking the basic guanidinium group) confers critical advantages:
The PNP carbonate group represents an activation strategy for efficient payload conjugation. As a "highly activated leaving group" [2], PNP enables reaction with amine-containing payloads under mild conditions (pH 7.5–8.5, room temperature), forming stable carbamate linkages while minimizing payload degradation. This contrasts with earlier carboxylic acid-based linkers that required coupling reagents potentially damaging to complex cytotoxins [2] [6].
Clinical validation of this architecture is evident in FDA-approved ADCs including Padcev® (enfortumab vedotin) and Aidixi® (disitamab vedotin), both employing the Val-Cit-PAB motif conjugated to monomethyl auristatin E. These therapeutics demonstrate the clinical translation potential of Mal-amido-PEG2-Val-Cit-PAB-PNP's design principles, particularly for solid tumors where targeted release is paramount [8].
Table 3: Structural Components of Mal-amido-PEG2-Val-Cit-PAB-PNP and Their Functions
Structural Element | Chemical Function | Biological Role |
---|---|---|
Maleimide (Mal) | Thiol-specific alkylation via Michael addition | Covalent conjugation to cysteine residues on antibodies (typically interchain disulfides) |
Amido linkage | Connects maleimide to PEG spacer | Provides chemical stability during conjugation and circulation |
PEG2 spacer | Diethylene glycol chain (O-CH2-CH2-O-CH2-CH2) | Enhances solubility, reduces aggregation, modulates antibody-linker interactions |
Val-Cit dipeptide | Protease substrate (L-valyl-L-citrulline) | Cathepsin B-mediated cleavage site for intracellular payload release |
PAB spacer | para-Aminobenzyl alcohol derivative | Self-immolative spacer enabling 1,6-elimination after enzymatic cleavage |
PNP carbonate | 4-Nitrophenyl carbonate ester | Activated group for carbamate formation with amine-containing payloads (e.g., MMAE) |
Table 4: Chemical Properties of Mal-amido-PEG2-Val-Cit-PAB-PNP
Property | Value | Source |
---|---|---|
CAS Number | 2112738-13-1 | [1] [7] |
Molecular Formula | C39H50N8O14 | [1] [5] |
Molecular Weight | 854.86 g/mol | [1] [7] |
Purity | ≥98.40% | [1] |
Solubility (DMSO) | ~250 mg/mL (292.45 mM) | [7] |
Storage Conditions | -20°C (desiccated, protected from light) | [1] [5] |
Compound Names Mentioned:
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7